Cas no 83304-13-6 (2-(3-Nitrophenyl)ethanamine)

2-(3-Nitrophenyl)ethanamine structure
2-(3-Nitrophenyl)ethanamine structure
Product name:2-(3-Nitrophenyl)ethanamine
CAS No:83304-13-6
MF:C8H10N2O2
MW:166.177201747894
MDL:MFCD32661832
CID:720325
PubChem ID:12950066

2-(3-Nitrophenyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Nitrophenyl)ethanamine
    • 3-Nitrophenethylamine
    • 3-NITROPHENYLETHYLAMINE
    • Benzeneethanamine, 3-nitro-
    • C8H10N2O2
    • 3-Nitro-phenethylamine
    • 3-Nitrobenzeneethanamine (ACI)
    • 2-(3-Nitrophenyl)ethan-1-amine
    • 2-(3-Nitrophenyl)ethylamine
    • MDL: MFCD32661832
    • Inchi: 1S/C8H10N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5,9H2
    • InChI Key: WEPKDBHGQDETGY-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(CCN)C=CC=1)=O

Computed Properties

  • Exact Mass: 166.07400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3

Experimental Properties

  • Melting Point: 211-215 °C
  • PSA: 71.84000
  • LogP: 2.31950

2-(3-Nitrophenyl)ethanamine Security Information

  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22

2-(3-Nitrophenyl)ethanamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(3-Nitrophenyl)ethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-149579-1.0g
2-(3-nitrophenyl)ethan-1-amine
83304-13-6
1g
$0.0 2023-06-08
TRC
N545355-1g
2-(3-Nitrophenyl)ethanamine
83304-13-6
1g
$ 98.00 2023-09-06
abcr
AB443515-1 g
2-(3-Nitrophenyl)ethanamine; .
83304-13-6
1g
€124.00 2023-07-18
TRC
N545355-50mg
2-(3-Nitrophenyl)ethanamine
83304-13-6
50mg
45.00 2021-07-23
Enamine
EN300-149579-0.25g
2-(3-nitrophenyl)ethan-1-amine
83304-13-6
0.25g
$54.0 2023-02-14
abcr
AB443515-5 g
2-(3-Nitrophenyl)ethanamine; .
83304-13-6
5g
€384.50 2023-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N29140-1g
2-(3-Nitrophenyl)ethanamine
83304-13-6
1g
¥718.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N29140-250mg
2-(3-Nitrophenyl)ethanamine
83304-13-6
250mg
¥298.0 2022-04-27
eNovation Chemicals LLC
Y0986011-5g
2-(3-Nitrophenyl)ethanamine
83304-13-6 95%
5g
$860 2024-08-02
eNovation Chemicals LLC
D382586-1g
3-Nitrophenylethylamine HCl salt
83304-13-6 95%
1g
$225 2024-05-24

2-(3-Nitrophenyl)ethanamine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ;  0 °C; 156 h, 70 °C
Reference
Activation of Electrophilicity of Stable Y-Delocalized Carbamate Cations in Intramolecular Aromatic Substitution Reaction: Evidence for Formation of Diprotonated Carbamates Leading to Generation of Isocyanates
Kurouchi, Hiroaki; et al, Journal of Organic Chemistry, 2012, 77(20), 9313-9328

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium acetate Solvents: Toluene ;  18 h, reflux
2.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0.25 h, rt
2.2 Solvents: Tetrahydrofuran ;  rt; 6.5 h, reflux; reflux → rt
2.3 Solvents: Water ;  0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt; rt → 85 °C; 2 h, 85 °C; 85 °C → rt
2.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  pH 12, rt
Reference
Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C-N and C-O Bond Formation
Henry, Martyn C.; et al, Journal of Organic Chemistry, 2019, 84(1), 346-364

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0.25 h, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 6.5 h, reflux; reflux → rt
1.3 Solvents: Water ;  0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt; rt → 85 °C; 2 h, 85 °C; 85 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  pH 12, rt
Reference
Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C-N and C-O Bond Formation
Henry, Martyn C.; et al, Journal of Organic Chemistry, 2019, 84(1), 346-364

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  4 h, 95 °C
2.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  24 h, rt
Reference
Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists
Perez, Daniel; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(5), 1545-1548

2-(3-Nitrophenyl)ethanamine Raw materials

2-(3-Nitrophenyl)ethanamine Preparation Products

2-(3-Nitrophenyl)ethanamine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:83304-13-6)2-(3-Nitrophenyl)ethanamine
A864277
Purity:99%/99%
Quantity:5g/25g
Price ($):217.0/868.0